(S)-2-(Methylamino)propan-1-ol hydrochloride
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Overview
Description
“(S)-2-(Methylamino)propan-1-ol hydrochloride” is a chemical compound. Based on its name, it likely contains a hydrochloride group, which is common in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its name. In this case, “(S)-2-(Methylamino)propan-1-ol hydrochloride” likely contains a propanol backbone with a methylamino group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, “(S)-2-(Methylamino)propan-1-ol hydrochloride” is likely to be a solid at room temperature, given the presence of the hydrochloride group .Scientific Research Applications
Aquatic Environment and Parabens
Parabens, including variants that may share some functional groups with "(S)-2-(Methylamino)propan-1-ol hydrochloride," have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. This research highlights the environmental impact of chemical compounds used in consumer products and their continuous introduction into the environment (Haman et al., 2015).
Antimicrobial Potential of Chitosan
Chitosan, an aminopolysaccharide biopolymer, has been investigated for its antimicrobial potential, indicating the use of certain chemical structures in enhancing antimicrobial activity. Understanding the factors that affect its antimicrobial activity can provide insights into optimizing formulations for specific applications, potentially relevant to research on similar compounds (Raafat & Sahl, 2009).
Flavour Compounds in Foods
Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are important flavour compounds in many food products, may provide insights into the production and breakdown pathways of similar compounds. This can inform the controlled formation of desired levels of specific compounds in food products (Smit et al., 2009).
Pharmacodynamics and Pharmacokinetics
Propofol, a well-studied compound for its use in anesthesia, provides insights into the pharmacodynamics and pharmacokinetics of intravenous hypnotic drugs. Research in this area could inform the development of new compounds with specific pharmacological profiles (Sahinovic et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(methylamino)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(3-6)5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLYDAGNAVKVBZ-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Methylamino)propan-1-ol hydrochloride |
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